molecular formula C12H14O4 B8340061 Ethyl 2-(2-methoxy-phenyl)-3-oxo-propionate

Ethyl 2-(2-methoxy-phenyl)-3-oxo-propionate

Cat. No. B8340061
M. Wt: 222.24 g/mol
InChI Key: RFCIZQJHHSRGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methoxy-phenyl)-3-oxo-propionate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)10(8-13)9-6-4-5-7-11(9)15-2/h4-8,10H,3H2,1-2H3

InChI Key

RFCIZQJHHSRGHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-methoxy-phenylacetic acid ethyl ester (11 g), ethyl formate (8.2 ml) and sodium (1.5 g) was added drop by drop with ethanol (5 ml) at 0° C., and the resulting mixture was stirred for 2 days at room temperature. Water was added, the organic layer was separated, the aqueous phase was washed with diethyl ether and extracted three times with ethyl acetate. The combined extracts were washed with water, dried and evaporated, to give 2 g of ethyl 2-(2-methoxy-phenyl)-3-oxo-propionate. The compound described above (2 g) was dissolved in water (50 ml), added with sodium carbonate (0.95 g), and the resulting mixture was added drop by drop with a solution of benzydamine (1.1 g) in water. The mixture was then heated under stirring for 10 hours at 60° C., acidified and extracted 3 times with methylene chloride. The combined extracts were washed with an 8% sodium bicarbonate aqueous solution, with water, dried and evaporated. The solid residue was crystallized from diethyl ether, to give the title product as a white solid (0.4 g).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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